molecular formula C8H10N2O3 B3328057 2-(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid CAS No. 412018-67-8

2-(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid

Cat. No.: B3328057
CAS No.: 412018-67-8
M. Wt: 182.18 g/mol
InChI Key: ZYRWLFRKGOEXTR-UHFFFAOYSA-N
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Description

2-(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid is a heterocyclic compound with a unique structure that includes a pyridazinone ringIts molecular formula is C8H10N2O3, and it has a molecular weight of 182.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2,4-triazine-5-one with ethyl acetoacetate in the presence of a base, followed by acid hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

  • 2-Methyl-2-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid
  • Indole derivatives
  • Benzanilides

Comparison: 2-(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid is unique due to its specific pyridazinone ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(3-methyl-6-oxopyridazin-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-3-4-7(11)10(9-5)6(2)8(12)13/h3-4,6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRWLFRKGOEXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid
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2-(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid
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2-(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid
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2-(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid
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2-(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid
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2-(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid

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